Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)

Bisphenol A Bis(2-hydroxyethyl) Ether is a high-purity chemical compound commonly used as an intermediate in the synthesis of polymers, resins, and specialty coatings. Its key advantages include excellent reactivity due to the presence of hydroxyl groups, enabling efficient crosslinking in polyurethane and epoxy formulations. The compound offers good thermal stability and compatibility with various industrial solvents, making it suitable for applications requiring durable and high-performance materials. Its well-defined molecular structure ensures consistent results in polymerization processes. Additionally, it serves as a versatile building block in the production of adhesives, elastomers, and flame-retardant materials, contributing to enhanced mechanical and chemical resistance in end products.
Bisphenol A Bis(2-hydroxyethyl) Ether structure
901-44-0 structure
Product Name:Bisphenol A Bis(2-hydroxyethyl) Ether
CAS No:901-44-0
MF:C19H24O4
MW:316.391466140747
CID:804148
PubChem ID:61909
Update Time:2025-08-05

Bisphenol A Bis(2-hydroxyethyl) Ether Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
    • Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-
    • 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane
    • 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)
    • Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)
    • 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane
    • 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 1,4-Di-(β-hydroxyethyl)bisphenol A
    • 2,2-Bis(4-β-hydroxyethoxyphenyl)propane
    • 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane
    • 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane
    • 4,4′-Bis(hydroxyethyl)bisphenol A
    • AE 2
    • AE 2 (diol)
    • BA 2
    • BA 2 Glycol
    • Bisphenol A bis(2-hydroxyethyl) ether
    • Bisphenol A bis(β-hydroxyethyl) ether
    • Bisphenol A ethylene oxide adduct (1:2)
    • Bisphenol A-ethylene oxide 1:2 mol adduct
    • Bisphenol A-ethylene oxide adduct
    • BPE 20
    • BSA 20
    • Dianol 22
    • Diethoxy bisphenol A
    • Diethoxylated bisphenol A
    • Ethylene oxide-bisphenol A (2:1) adduct
    • Himer BPE 20
    • Koremul BSA 20
    • Newpol BPE 20
    • Newpol BPE 20T
    • NSC 60933
    • Simulsol BPLE
    • Bisphenol A Bis(2-hydroxyethyl) Ether
    • Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
    • InChI Key: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
    • SMILES: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 316.16745924g/mol
  • Monoisotopic Mass: 316.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.135
  • Melting Point: 112 ºC
  • Boiling Point: 495 ºC
  • Flash Point: 253 ºC
  • Solubility: Not determined

Bisphenol A Bis(2-hydroxyethyl) Ether Pricemore >>

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Bisphenol A Bis(2-hydroxyethyl) Ether Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium carbonate ;  20 min, 180 °C
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ;  2 h, 180 °C; 180 °C → rt
Reference
Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials
Lin, Chao-Hsing; Lin, Hsing-Yo; Liao, Wei-Zhi; Dai, Shenghong A., Huaxue, 2007, 65(4), 367-376

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  rt → 140 °C; 5 h, 140 °C
Reference
Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties
Han, Jinshi; Zhou, Yawei; Bai, Guanghang; Wei, Wei; Liu, Xiaoya; et al, Materials Chemistry Frontiers, 2022, 6(4), 503-511

Production Method 3

Reaction Conditions
1.1 Reagents: Urea Catalysts: Sodium carbonate ,  Zinc oxide (ZnO) ;  rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C
Reference
One-pot alkoxylation of phenols with urea and 1,2-glycols
Lin, Hsing-Yo; Dai, Shenghong A., Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium iodide ;  1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C
Reference
Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups
Al-Qalawi, Hussam R.; Sweileh, Bassam A.; Kailani, Mohammad H., Journal of Applied Polymer Science, 2012, 126(5), 1650-1663

Production Method 5

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Dibutyltin oxide ;  4 h, 180 °C
Reference
A nonphosgene process for bisphenol-A polycarbonate with ethylene units and characterization of the polymer
Xun, Hongdi; Wang, Xiaomei; Wang, Jiaxi, Gaofenzi Xuebao, 2010, (11), 1276-1282

Production Method 6

Reaction Conditions
1.1 8 h, 150 °C
Reference
Oligoesters on the basis of hydroxyethylated derivatives of 4,4'-(propan-2,2-diyl)diphenol
Paserb, M. A.; Bakirova, I. N., Russian Journal of General Chemistry, 2014, 84(6), 1091-1094

Production Method 7

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  1 h, 200 °C; 200 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  25 °C
Reference
Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications
Gioia, Claudio; Vannini, Micaela; Celli, Annamaria; Colonna, Martino; Minesso, Alessandro, RSC Advances, 2016, 6(37), 31462-31469

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium phenoxide ;  rt → 250 °C; 250 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties
Pang, Chengcai; Jiang, Xueshuang; Yu, Yan; Liu, Xiaohan; Lian, Jingyan; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067

Production Method 9

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide ;  5 h, 150 °C
Reference
Synthesis and Characterization of Low Viscosity Dimethacrylic Resin Based on Isosorbide
Lukaszczyk, Jan; Janicki, Bartosz; Kozuch, Justyna; Wojdyla, Henryk, Journal of Applied Polymer Science, 2013, 130(4), 2514-2522

Production Method 10

Reaction Conditions
1.1 Catalysts: Sodium carbonate ;  2 h, 165 - 170 °C
Reference
Dynamic Enamine-one Bond Based Vitrimer via Amino-yne Click Reaction
Guo, Xinru; Gao, Fei ; Chen, Fengbiao; Zhong, Jiang ; Shen, Liang; et al, ACS Macro Letters, 2021, 10(10), 1186-1190

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 145 °C
Reference
Exploring thiol-yne based monomers as low cytotoxic building blocks for radical photopolymerization
Oesterreicher, Andreas; Ayalur-Karunakaran, Santhosh; Moser, Andreas; Mostegel, Florian H.; Edler, Matthias; et al, Journal of Polymer Science, 2016, 54(21), 3484-3494

Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials

Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products

Additional information on Bisphenol A Bis(2-hydroxyethyl) Ether

Recent Advances in Bisphenol A Bis(2-hydroxyethyl) Ether (CAS 901-44-0) Research: Applications and Safety Considerations

Bisphenol A Bis(2-hydroxyethyl) Ether (CAS 901-44-0), a derivative of bisphenol A (BPA), has garnered significant attention in recent chemical and biomedical research due to its versatile applications and potential health implications. This compound, characterized by its ether and hydroxyl functional groups, serves as a crucial intermediate in the synthesis of polymers, resins, and specialty chemicals. Recent studies have explored its role in advanced material development, drug delivery systems, and its endocrine-disrupting potential, making it a compound of both industrial and toxicological interest.

A 2023 study published in the Journal of Polymer Science investigated the use of Bisphenol A Bis(2-hydroxyethyl) Ether as a monomer in the synthesis of novel polycarbonates with enhanced thermal stability and mechanical properties. The research team employed controlled polymerization techniques to create materials with potential applications in medical devices and high-performance coatings. Their findings demonstrated that polymers derived from this monomer exhibited 15-20% greater thermal resistance compared to traditional BPA-based polymers, while maintaining excellent transparency and processability.

In the biomedical field, researchers have recently explored the compound's potential in drug delivery systems. A 2024 publication in Biomaterials Science reported on the development of pH-sensitive micelles using Bisphenol A Bis(2-hydroxyethyl) Ether as a hydrophobic core component. These micelles demonstrated controlled release of anticancer drugs in tumor microenvironments, with in vitro studies showing 80% drug release at pH 5.0 compared to less than 20% at physiological pH. This selective release profile suggests promising applications in targeted cancer therapy.

Despite its industrial utility, safety concerns surrounding Bisphenol A Bis(2-hydroxyethyl) Ether have prompted recent toxicological investigations. A comprehensive 2023 study in Toxicological Sciences examined the compound's endocrine-disrupting potential using both in vitro and in vivo models. The research revealed that while the compound exhibited approximately 30% lower estrogenic activity compared to BPA, it demonstrated significant anti-androgenic effects at concentrations as low as 10 μM. These findings have important implications for regulatory considerations and the development of safer alternatives.

Analytical chemistry advancements have also contributed to better characterization of this compound. A 2024 study in Analytical Chemistry developed a highly sensitive LC-MS/MS method for detecting Bisphenol A Bis(2-hydroxyethyl) Ether in environmental and biological samples, achieving a detection limit of 0.01 ng/mL. This method has proven particularly valuable in exposure assessment studies, helping researchers better understand human and environmental exposure pathways.

Looking forward, the research community continues to explore the balance between the useful applications and potential risks of Bisphenol A Bis(2-hydroxyethyl) Ether. Recent patent filings (2023-2024) indicate growing interest in modified versions of the compound with reduced toxicity profiles, particularly for medical applications. As regulatory scrutiny of BPA derivatives intensifies globally, these research efforts will play a crucial role in shaping the future use of this important chemical intermediate in both industrial and biomedical contexts.

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